molecular formula C8H9ClF3NS B2553908 {4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride CAS No. 127842-66-4

{4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride

Cat. No.: B2553908
CAS No.: 127842-66-4
M. Wt: 243.67
InChI Key: HSSWIGTXFACQPN-UHFFFAOYSA-N
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Description

{4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride is a chemical compound with the molecular formula C8H8F3NS·HCl It is known for its unique structural features, which include a trifluoromethyl group attached to a sulfanyl group on a phenyl ring, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride typically involves multiple steps:

    Formation of the Trifluoromethylsulfanyl Group: This step often involves the reaction of a phenyl compound with trifluoromethanesulfenyl chloride (CF3SCl) under controlled conditions to introduce the trifluoromethylsulfanyl group.

    Amination: The next step involves the introduction of the methanamine group. This can be achieved through a nucleophilic substitution reaction where the phenyl compound is treated with a suitable amine source, such as ammonia or an amine derivative.

    Hydrochloride Formation: Finally, the free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the trifluoromethyl group or the phenyl ring, potentially leading to the formation of less fluorinated or hydrogenated derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia (NH3), primary and secondary amines.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Partially or fully hydrogenated derivatives.

    Substitution Products: Various amine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoromethyl group can enhance the binding affinity and metabolic stability of bioactive molecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers or coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of {4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(Trifluoromethyl)sulfanyl]phenyl}methanol
  • {4-[(Trifluoromethyl)sulfanyl]phenyl}acetic acid
  • {4-[(Trifluoromethyl)sulfanyl]phenyl}ethanamine

Uniqueness

Compared to similar compounds, {4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride stands out due to its methanamine group, which provides additional reactivity and potential for derivatization. The presence of the trifluoromethyl group also imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

[4-(trifluoromethylsulfanyl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NS.ClH/c9-8(10,11)13-7-3-1-6(5-12)2-4-7;/h1-4H,5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSWIGTXFACQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)SC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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